1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-
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Overview
Description
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitrile groups attached to a benzene ring, with two 4-methylphenylthio groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- typically involves the reaction of 1,2-dibromobenzene with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with a nitrile source, such as sodium cyanide, to introduce the nitrile groups at the 1 and 2 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to modulation of their activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarbonitrile, 4,5-bis[(phenylmethyl)thio]-
- 1,2-Benzenedicarbonitrile, 4,5-bis(octylthio)-
- 1,2-Benzenedicarbonitrile, 4,4’-oxybis-
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio groups, which impart specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
218598-87-9 |
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Molecular Formula |
C22H16N2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4,5-bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H16N2S2/c1-15-3-7-19(8-4-15)25-21-11-17(13-23)18(14-24)12-22(21)26-20-9-5-16(2)6-10-20/h3-12H,1-2H3 |
InChI Key |
HJQPQFYEILJHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
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